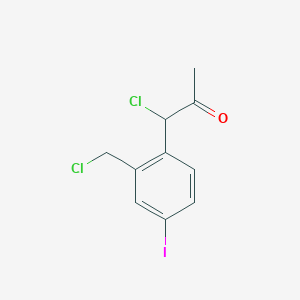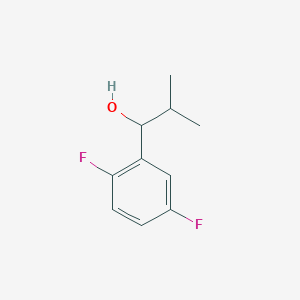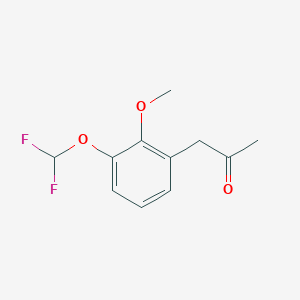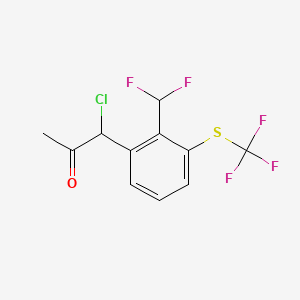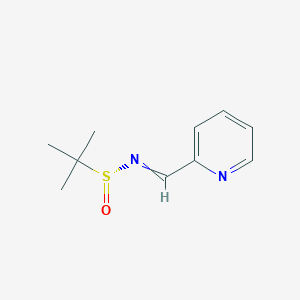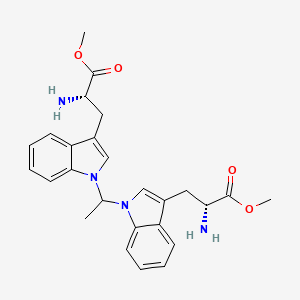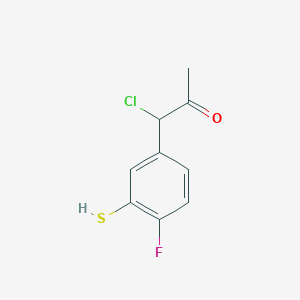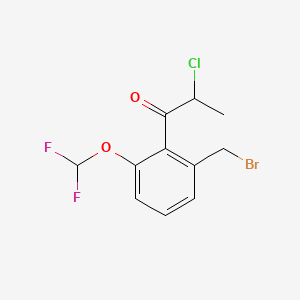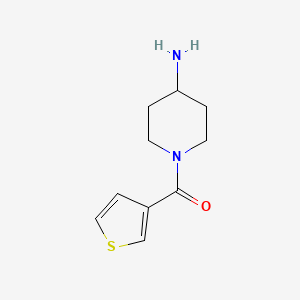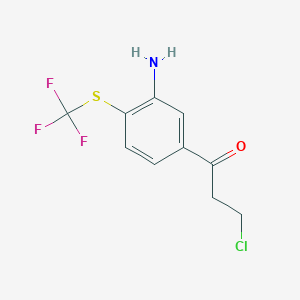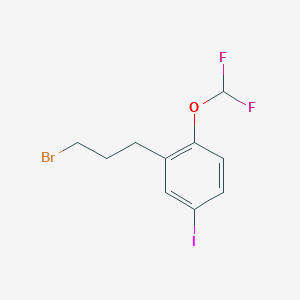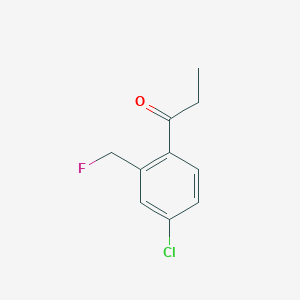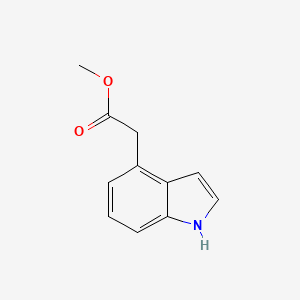
1-(2-Bromo-3-cyanophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It is a derivative of benzonitrile, featuring a bromine atom and a cyanophenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3-cyanophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyanophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Corresponding substituted products like amines or thioethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized compounds.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-cyanophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-cyanophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyanophenyl group can also contribute to the compound’s binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3’-chloropropiophenone: Similar structure with a chlorine atom instead of a cyanophenyl group.
3-Bromo-1-(4-bromophenyl)propan-1-one: Contains an additional bromine atom on the phenyl ring.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features methyl groups on the phenyl ring.
Uniqueness
1-(2-Bromo-3-cyanophenyl)propan-2-one is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to other brominated propanones. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-bromo-3-(2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5H2,1H3 |
Clave InChI |
WXCAJVKCXZBZRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


